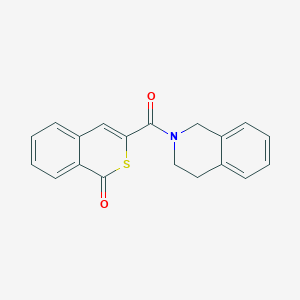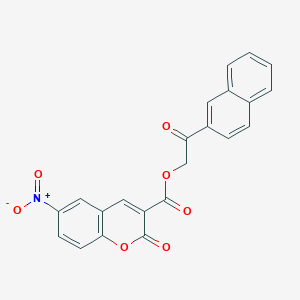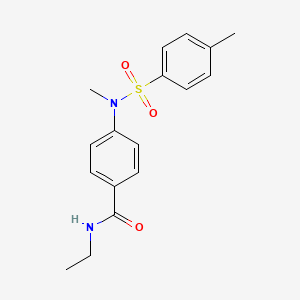
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one is a complex organic compound characterized by its intricate molecular structure. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one typically involves multicomponent reactions that incorporate 1,2,3,4-tetrahydroisoquinoline as a key structural motif. These reactions often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of automated systems to monitor and control the reaction parameters, ensuring consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its structural features make it suitable for constructing diverse chemical frameworks, which are valuable in organic synthesis.
Biology: In biological research, 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and signaling pathways.
Medicine: The compound's biological activity has led to its exploration as a therapeutic agent. It has been studied for its potential use in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular conditions.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic outcomes. The exact molecular targets and pathways depend on the specific biological context and the desired effect.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Isothiochromen-1-one derivatives
Other tetrahydroisoquinoline derivatives
Uniqueness: 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one stands out due to its unique structural features and biological activity
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)isothiochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c21-18(20-10-9-13-5-1-2-7-15(13)12-20)17-11-14-6-3-4-8-16(14)19(22)23-17/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCUDMXOBZVUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C(=O)S3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6502157.png)
![1-[(5-methylthiophen-2-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B6502165.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B6502168.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide](/img/structure/B6502174.png)
![5-(butylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6502182.png)

![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B6502188.png)
![2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6502192.png)
![N,N-dimethyl-3-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)aniline](/img/structure/B6502195.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6502201.png)
![2-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B6502203.png)
![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6502214.png)
![5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-3-(thiophen-3-yl)-1,2,4-oxadiazole](/img/structure/B6502218.png)
